Technical Guide to a Key Safinamide Degradation Product: 4-((3-Fluorobenzyl)oxy)benzoic Acid
Technical Guide to a Key Safinamide Degradation Product: 4-((3-Fluorobenzyl)oxy)benzoic Acid
A Note on Nomenclature: The designation "Safinamide Impurity 9" is utilized by some commercial suppliers to refer to the compound 4-((3-Fluorobenzyl)oxy)benzoic acid. However, this nomenclature is not universally recognized in official pharmacopeias or regulatory filings. Authoritative scientific literature has identified this compound as a principal degradation product of Safinamide, designating it as 'Impurity F'[1][2][3][4]. For clarity and scientific accuracy, this guide will refer to the compound by its chemical name and CAS number, while acknowledging its common commercial designation.
Introduction: The Imperative of Impurity Profiling for Safinamide
Safinamide is a selective, reversible monoamine oxidase B (MAO-B) inhibitor employed as an adjunctive therapy in the management of Parkinson's disease[5]. As with any active pharmaceutical ingredient (API), the purity profile of Safinamide is a critical quality attribute. Process-related impurities and degradation products can potentially impact the safety and efficacy of the final drug product[5]. A thorough understanding of the formation, characterization, and quantification of these impurities is therefore paramount for drug development professionals, ensuring compliance with stringent regulatory standards.
This guide provides an in-depth technical overview of 4-((3-Fluorobenzyl)oxy)benzoic acid (CAS: 405-85-6), a significant degradation product of Safinamide. We will explore its mechanism of formation, detailed analytical protocols for its quantification, and strategies for its synthesis as a reference standard, offering a comprehensive resource for researchers in pharmaceutical development and quality control.
Identity and Physicochemical Properties
The impurity in focus is a benzoic acid derivative, structurally related to a key fragment of the Safinamide molecule. Its consistent identification is foundational for any analytical work.
| Property | Value | Source(s) |
| Chemical Name | 4-((3-Fluorobenzyl)oxy)benzoic acid | [5][6][7] |
| Synonym(s) | Benzoic acid, 4-[(3-fluorophenyl)methoxy]- | [5] |
| Common Designation | Safinamide Impurity 9; Safinamide Impurity 10; Impurity F | [1][2][3][4][6] |
| CAS Number | 405-85-6 | [5][6][7] |
| Molecular Formula | C₁₄H₁₁FO₃ | [6][7] |
| Molecular Weight | 246.24 g/mol | [6][7] |
Caption: Chemical Structure of 4-((3-Fluorobenzyl)oxy)benzoic acid.
Mechanism of Formation: A Hydrolytic Degradation Pathway
From a mechanistic standpoint, the formation of 4-((3-Fluorobenzyl)oxy)benzoic acid from Safinamide is a classic example of hydrolytic degradation. The amide bond in the L-alaninamide moiety of the Safinamide molecule is susceptible to cleavage under aqueous conditions, particularly when exposed to acidic or basic environments, or elevated temperatures. This hydrolysis cleaves the molecule, yielding the stable benzoic acid derivative and L-alaninamide.
This pathway underscores the criticality of controlling pH and moisture content during the formulation and storage of Safinamide to minimize the formation of this degradant. Forced degradation studies, subjecting the API to stress conditions like acid, base, and oxidation, are essential to confirm this pathway and to develop stability-indicating analytical methods[1].
Caption: Proposed hydrolytic degradation pathway of Safinamide.
Analytical Strategy for Quantification
A robust, validated analytical method is non-negotiable for the accurate quantification of impurities. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application due to its high resolution and sensitivity[8][9][10][11]. The method detailed below is based on the stability-indicating protocol developed by Zou et al., which has been demonstrated to effectively separate Safinamide from its process-related and degradation impurities[1][2][3][4].
Recommended HPLC Protocol
Rationale: This reverse-phase HPLC method utilizes a C18 column for effective separation based on hydrophobicity. The gradient elution with acetonitrile and a buffered aqueous phase allows for the resolution of compounds with varying polarities, ensuring that the impurity peak is well-separated from the main API peak and other impurities. UV detection is suitable as both the API and the impurity contain chromophores.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.1% solution of formic acid in water. Adjust the pH to 5.0 using a suitable base (e.g., dilute ammonium hydroxide). Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Acetonitrile (HPLC grade). Filter and degas.
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a certified reference standard of 4-((3-Fluorobenzyl)oxy)benzoic acid in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Perform serial dilutions to prepare working standards at concentrations relevant to the impurity specification limits (e.g., 0.1 µg/mL to 5 µg/mL).
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Safinamide drug substance or product in the diluent to achieve a target concentration (e.g., 1 mg/mL).
-
-
Chromatographic Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Run the analysis according to the parameters outlined in the table below.
-
-
Quantification:
-
Identify the peak corresponding to 4-((3-Fluorobenzyl)oxy)benzoic acid in the sample chromatogram by comparing its retention time with that of the reference standard.
-
Calculate the concentration of the impurity in the sample using the peak area response and an external standard calibration curve.
-
HPLC Method Parameters
| Parameter | Recommended Value |
| Column | Inertsil ODS-3 (250 x 4.6 mm, 5 µm) or equivalent C18 column |
| Mobile Phase A | 0.1% Formic Acid in Water (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 30 | |
| 35 | |
| 40 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 226 nm |
| Injection Volume | 10 µL |
This method is adapted from the literature and should be fully validated for its intended use according to ICH Q2(R1) guidelines.[1][2][3][4]
Caption: General workflow for the HPLC analysis of Safinamide impurities.
Synthesis of the Reference Standard
The availability of a high-purity reference standard is a prerequisite for accurate impurity quantification. 4-((3-Fluorobenzyl)oxy)benzoic acid can be synthesized via a Williamson ether synthesis.
Synthetic Rationale: This approach involves the reaction of a phenoxide (generated from a hydroxybenzoic acid ester) with a benzyl halide. The ester protecting group on the carboxylic acid prevents unwanted side reactions and can be easily removed in a final hydrolysis step.
-
Esterification: Protect the carboxylic acid of 4-hydroxybenzoic acid, for example, by converting it to its methyl ester (methyl 4-hydroxybenzoate) using methanol and an acid catalyst.
-
Ether Synthesis: React methyl 4-hydroxybenzoate with 3-fluorobenzyl chloride or bromide in the presence of a suitable base (e.g., potassium carbonate) and a polar aprotic solvent (e.g., acetone or DMF).
-
Hydrolysis: Cleave the methyl ester group from the resulting intermediate, methyl 4-((3-fluorobenzyl)oxy)benzoate, using basic hydrolysis (e.g., with NaOH or KOH) followed by acidic workup to yield the final product, 4-((3-Fluorobenzyl)oxy)benzoic acid.
-
Purification: The final product must be purified, typically by recrystallization, and its identity and purity confirmed by analytical techniques such as NMR, MS, and HPLC.
Conclusion and Recommendations
The compound 4-((3-Fluorobenzyl)oxy)benzoic acid (CAS 405-85-6) is a known and well-characterized hydrolytic degradation product of Safinamide, despite the inconsistent "Impurity 9" nomenclature used by some vendors. Its presence in the drug substance is a direct indicator of product stability. For drug development professionals, it is crucial to:
-
Acknowledge and document the identity of this impurity using its correct chemical name and CAS number.
-
Implement a validated, stability-indicating HPLC method , such as the one described, for routine quality control and stability studies.
-
Procure or synthesize a certified reference standard of 4-((3-Fluorobenzyl)oxy)benzoic acid for accurate quantification.
-
Control storage and handling conditions for the API and drug product to minimize moisture exposure and prevent hydrolytic degradation.
By adhering to these principles, researchers and manufacturers can ensure the quality, safety, and regulatory compliance of Safinamide-containing pharmaceuticals.
References
-
Pharmaffiliates. (n.d.). 4-[(3-Fluorobenzyl)oxy]benzoic Acid. Retrieved from [Link]
-
DR JCR BIO. (n.d.). Safinamide Archives. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Safinamide-impurities. Retrieved from [Link]
- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
Zou, L., Sun, L., Zhang, H., Hui, W., Zou, Q., & Zhu, Z. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Journal of AOAC INTERNATIONAL, 100(4), 1029–1037. Retrieved from [Link]
-
Baviskar, P. C., & Bachhav, R. S. (2021). An overview on various analytical methods for estimation of safinamide from its bulk and pharmaceutical dosage form. World Journal of Pharmaceutical Sciences, 9(11), 114-119. Retrieved from [Link]
-
Patil, H. K., et al. (2025). Safinamide Mesylate: Analytical and Chromatographic Methodologies. Asian Journal of Pharmaceutical Analysis, 15(2), 153-9. Retrieved from [Link]
-
PubMed. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products. Retrieved from [Link]
-
Veeprho. (n.d.). Safinamide Impurities and Related Compound. Retrieved from [Link]
-
ResearchGate. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products | Request PDF. Retrieved from [Link]
-
Dalvi, R., Veer, V., & Bhosale, A. (2025). Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. Journal of Neonatal Surgery. Retrieved from [Link]
-
Zou, L., et al. (2017). Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate. Retrieved from [Link]
-
JETIR. (n.d.). Method for determination of safinamide mesylate in bulk and tablet dosage form by both rp-hplc. Retrieved from [Link]
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Identification, Characterization, and Quantification of Impurities of Safinamide Mesilate: Process-Related Impurities and Degradation Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. veeprho.com [veeprho.com]
- 6. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpaonline.com [ajpaonline.com]
- 10. wjpsonline.com [wjpsonline.com]
- 11. Analytical Method Development And Validation Of Rp-Hplc Method For Estimation Of Safinamide In Bulk And Pharmaceutical Dosage Form. | Journal of Neonatal Surgery [jneonatalsurg.com]
